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molecular formula C13H12O3S B2605513 3-Ethoxy-5-phenylthiophene-2-carboxylic acid CAS No. 113589-47-2

3-Ethoxy-5-phenylthiophene-2-carboxylic acid

Cat. No. B2605513
M. Wt: 248.3
InChI Key: MOYWXOIHUAIRAN-UHFFFAOYSA-N
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Patent
US04824958

Procedure details

A solution of methyl 3-ethoxy-5-phenyl-2-thiophenecarboxylate (12.0 g, 46 mmoles) in tetrahydrofuran (150 mL) is added to a solution of potassium hydroxide (14.6 g, 229 mmoles) in water (150 mL). The mixture is stirred and heated under reflux for 24 hours, then the tetrahydrofuran is removed using a rotary evaporator. The aqueous suspension is cooled in an ice bath and acidified with concentrated HCl. The precipitate is collected by filtration, rinsed well with water and dried to afford the pure product (10.6 g); mp 174°-175° C.
Name
methyl 3-ethoxy-5-phenyl-2-thiophenecarboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:6][C:5]=1[C:15]([O:17]C)=[O:16])[CH3:2].[OH-].[K+]>O1CCCC1.O>[CH2:1]([O:3][C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:6][C:5]=1[C:15]([OH:17])=[O:16])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 3-ethoxy-5-phenyl-2-thiophenecarboxylate
Quantity
12 g
Type
reactant
Smiles
C(C)OC1=C(SC(=C1)C1=CC=CC=C1)C(=O)OC
Name
Quantity
14.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous suspension is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(SC(=C1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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